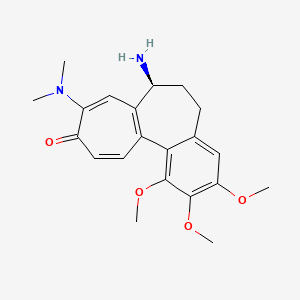
2-Methyldopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The synthesis of 2-Methyldopamine can be achieved through several methods. One common method involves the conversion of 3,4-dimethoxyphenethylamine to its Schiff base with benzaldehyde, followed by N-methylation with methyl iodide. The resulting product is then hydrolyzed, and the methyl ethers are cleaved using hydriodic acid to furnish this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-Methyldopamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form quinones, reduced to form amines, and substituted to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, amines, and substituted catecholamines .
Wissenschaftliche Forschungsanwendungen
2-Methyldopamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various catecholamine derivatives. In biology, it is studied for its role as a neurotransmitter and its effects on the nervous system. In medicine, it is investigated for its potential therapeutic effects in treating conditions like hypertension and heart failure. In industry, it is used in the production of materials like polydopamine, which has applications in surface coating, molecular imprinting, and electrochemistry .
Wirkmechanismus
The mechanism of action of 2-Methyldopamine involves its interaction with adrenergic receptors. It acts as an agonist at alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals. This results in decreased blood pressure and other physiological effects. The compound is metabolized to alpha-methylnorepinephrine via dopamine beta-hydroxylase activity and further to alpha-methylepinephrine via phenylethanolamine-N-methyltransferase .
Vergleich Mit ähnlichen Verbindungen
2-Methyldopamine is structurally similar to other catecholamines like dopamine and epinephrine. it has unique properties due to the presence of a methyl group on the nitrogen atom. This modification affects its pharmacological activity and metabolic pathways. Similar compounds include dopamine, epinephrine, norepinephrine, and 3,4-dihydroxyphenylacetic acid (DOPAC) .
Eigenschaften
CAS-Nummer |
53622-73-4 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3,11-12H,4-5,10H2,1H3 |
InChI-Schlüssel |
NSEVRAZZUOXAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



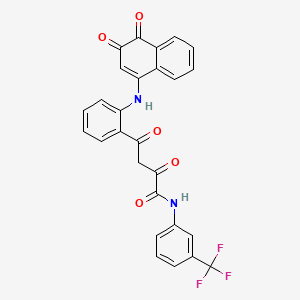

![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
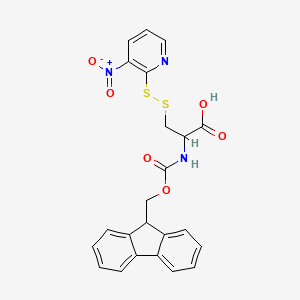
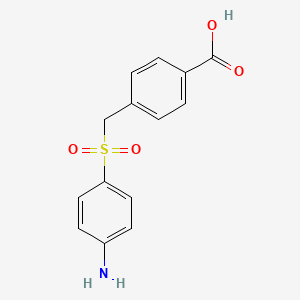

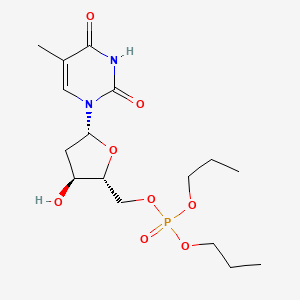
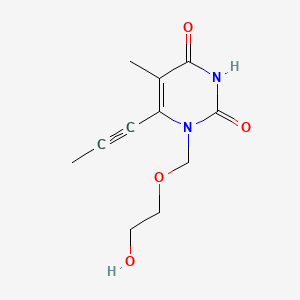


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)
